1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol characterization data
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol characterization data
An In-Depth Technical Guide to the Synthesis and Characterization of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol
This guide provides a comprehensive technical overview of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol, a versatile propargylic alcohol of interest to researchers in organic synthesis and drug development. Due to the limited availability of direct experimental data for this specific molecule in public literature, this document leverages established chemical principles and spectral data from closely related analogues to present a robust, predictive characterization profile. Every protocol and analytical interpretation is grounded in extensive field experience to ensure scientific integrity and practical applicability.
Introduction: Significance and Strategic Utility
1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol is a bifunctional molecule featuring a secondary alcohol, a phenyl group, and a trimethylsilyl (TMS)-protected alkyne. This combination of functional groups makes it a valuable intermediate in synthetic chemistry. The TMS group serves as a removable protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling) under certain conditions and allowing for selective transformations at other parts of the molecule.[1][2] The propargylic alcohol moiety is a cornerstone for synthesizing a wide array of more complex structures, including allenes, enones, and various heterocyclic systems.[3][4]
The strategic placement of the phenyl group and the chiral center at the alcohol position opens avenues for stereoselective synthesis and the development of novel molecular scaffolds for pharmaceutical applications.
Proposed Synthesis and Purification
The synthesis of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol can be efficiently achieved through the nucleophilic addition of a trimethylsilylacetylide anion to 2-phenylacetaldehyde. This classic organometallic approach is a reliable method for forming the carbon-carbon bond between the aldehyde and the alkyne.
Synthetic Rationale and Workflow
The core of the synthesis involves the deprotonation of trimethylsilylacetylene to form a potent nucleophile, which then attacks the electrophilic carbonyl carbon of 2-phenylacetaldehyde. The trimethylsilyl group is crucial here; it prevents the formation of explosive metal acetylides and ensures that the reaction proceeds cleanly at the desired position.[5]
The proposed synthetic workflow is visualized below:
Caption: Proposed synthesis workflow for 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol.
Materials:
-
Trimethylsilylacetylene
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes
-
2-Phenylacetaldehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add trimethylsilylacetylene (1.2 equivalents) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-BuLi (1.1 equivalents) dropwise to the stirred solution. The causality here is critical: slow addition prevents a dangerous exotherm and ensures complete formation of the lithium acetylide. Maintain the temperature at -78 °C for 30 minutes.
-
Nucleophilic Addition: Add a solution of 2-phenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture. The reaction is self-validating; a color change is often observed upon addition. Allow the mixture to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.
-
Quench and Extraction: Cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add EtOAc, and separate the layers. Extract the aqueous layer twice more with EtOAc.
-
Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Detailed Experimental Protocol: Purification
Objective: To purify the crude product using flash column chromatography.
Rationale: Column chromatography is the standard and most effective method for purifying moderately polar organic compounds like propargylic alcohols from nonpolar starting materials and polar impurities.[6]
Materials:
-
Silica gel (230-400 mesh)
-
Hexanes (reagent grade)
-
Ethyl acetate (reagent grade)
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Eluent Selection: Determine an appropriate eluent system using TLC. A mixture of hexanes and ethyl acetate is a good starting point. The target Rf value for the product should be approximately 0.3 for optimal separation. A 9:1 or 8:2 Hexanes:EtOAc mixture is a likely candidate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product (visualized by UV light or an appropriate stain like potassium permanganate) and concentrate under reduced pressure to yield the purified 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol as a liquid or low-melting solid.[7]
Comprehensive Characterization Data (Predicted)
The following data is predicted based on the known spectral properties of the constituent functional groups and analysis of structurally similar compounds.
Molecular Structure and Properties
Caption: Molecular structure of 1-Phenyl-4-(trimethylsilyl)but-3-yn-2-ol.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈OSi | [7] |
| Molecular Weight | 218.37 g/mol | [7] |
| IUPAC Name | 1-phenyl-4-(trimethylsilyl)but-3-yn-2-ol | [7] |
| Appearance | Expected to be a liquid or low-melting solid | [7] |
| CAS Number | 87428-21-9 (Note: This CAS number may refer to a related isomer or has limited associated data) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. Spectra would typically be recorded in deuterated chloroform (CDCl₃).[8]
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Expected Coupling Constants (J) |
| ~ 7.35 - 7.25 | Multiplet (m) | 5H | Phenyl (Ar-H ) | Aromatic protons typically appear in this region. The complex pattern arises from coupling between ortho, meta, and para protons.[8] |
| ~ 4.60 | Multiplet (m) | 1H | H -C(OH) | The proton on the chiral carbon is coupled to the adjacent CH₂ group. Expected J ≈ 6-7 Hz.[9] |
| ~ 2.95 | Multiplet (m) | 2H | Ph-CH ₂ | These diastereotopic protons are coupled to the chiral center proton (H-C(OH)). They will likely appear as a complex multiplet. |
| ~ 2.00 | Broad Singlet (br s) | 1H | OH | The chemical shift of the hydroxyl proton is variable and depends on concentration and temperature. It often appears as a broad signal and may not show coupling. |
| 0.15 | Singlet (s) | 9H | Si(CH ₃)₃ | The nine protons of the three methyl groups on the silicon are equivalent and magnetically isolated, resulting in a sharp singlet far upfield. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 138 | Phenyl C (quaternary) | The ipso-carbon of the phenyl ring. |
| ~ 129 | Phenyl CH | Aromatic carbons. |
| ~ 128 | Phenyl CH | Aromatic carbons. |
| ~ 126 | Phenyl CH | Aromatic carbons. |
| ~ 105 | C ≡C-Si | The silyl-substituted acetylenic carbon is shifted downfield. |
| ~ 89 | C≡C -Si | The second acetylenic carbon. |
| ~ 63 | C -OH | The carbon bearing the hydroxyl group. |
| ~ 44 | Ph-C H₂ | The benzylic carbon. |
| ~ 0.0 | Si(C H₃)₃ | The methyl carbons of the TMS group appear near the TMS reference peak. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
Predicted IR Data (Liquid Film):
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 3400 | Broad, Strong | O-H stretch | The broadness is due to hydrogen bonding of the alcohol group.[10] |
| ~ 3080, 3030 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on a benzene ring. |
| ~ 2960, 2870 | Medium | Aliphatic C-H stretch | From the CH₂ and TMS methyl groups. |
| ~ 2175 | Medium, Sharp | C≡C stretch (internal) | The C≡C stretch for a silyl-substituted alkyne is sharp and appears in this region.[11] |
| ~ 1495, 1455 | Medium | Aromatic C=C stretch | Benzene ring skeletal vibrations. |
| ~ 1250, 840 | Strong, Sharp | Si-C stretch | The symmetric and asymmetric stretches of the Si-(CH₃)₃ group are very characteristic and intense. |
| ~ 1050 | Strong | C-O stretch | Characteristic of a secondary alcohol. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Predicted MS Data (Electron Ionization, EI):
| m/z | Proposed Fragment | Rationale |
| 218 | [M]⁺ | Molecular ion peak. Expected to be of low intensity due to the lability of the alcohol. |
| 203 | [M - CH₃]⁺ | Loss of a methyl group from the TMS moiety. |
| 173 | [M - CH₂Ph]⁺ | Alpha-cleavage, loss of the benzyl radical (C₇H₇), a common fragmentation pathway for benzylic alcohols.[12] |
| 147 | [M - PhCH₂CH(OH)]⁺ | Cleavage to give the trimethylsilylpropargyl cation. |
| 91 | [C₇H₇]⁺ | Benzyl or tropylium cation, often a very stable and abundant fragment. |
| 73 | [Si(CH₃)₃]⁺ | Trimethylsilyl cation, a characteristic and often intense peak for TMS-containing compounds.[13] |
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